Home > Products > Screening Compounds P52072 > 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide - 2034593-54-7

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Catalog Number: EVT-2913393
CAS Number: 2034593-54-7
Molecular Formula: C19H18FN3O2
Molecular Weight: 339.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a fluorophenyl ring, a furanyl ring, a pyrazolyl ring, a methylthiazoyl ring, and a chlorophenyl ring. The research focuses on its crystal structure and conformation. []

Relevance: This compound shares a similar core structure with 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, specifically the interconnected fluorophenyl, furanyl, and pyrazolyl rings. Both compounds incorporate a halogenated phenyl ring (chlorophenyl in this case, fluorophenyl in the target). This suggests potential exploration within this chemical class. []

(E)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-((4-fluorophenyl)diazenyl)-4-methylthiazole

Compound Description: This research article reports the crystal structure of this compound, characterized by X-ray diffraction. []

Relevance: Sharing the fluorophenyl, furanyl, and pyrazolyl motif with 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, this compound also incorporates two fluorophenyl rings, suggesting a potential structure-activity relationship regarding the number and position of halogenated phenyl rings. []

4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Compound Description: The crystal structure of this compound was determined through X-ray diffraction analysis, revealing specific bond lengths and angles. []

Relevance: While this compound lacks the furan ring present in 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, it does showcase the recurring fluorophenyl and pyrazole ring system, further emphasizing the significance of these moieties in similar chemical structures. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: The structural analysis of this compound, determined via X-ray crystallography, revealed a twisted molecular conformation. The molecule exhibited intermolecular interactions like C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions. []

Relevance: Similar to previous examples, this compound highlights the presence of the fluorophenyl and pyrazole ring system within its structure, further strengthening the significance of these moieties in relation to 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. The presence of a thiazole ring, also found in other related compounds, emphasizes the potential relevance of this heterocycle. []

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

Compound Description: X-ray crystallography revealed the planar nature of the pyrazole ring within this molecule. Intermolecular C—H⋯O hydrogen bonds contribute to the formation of molecular chains in the crystal structure. []

Relevance: This compound shares the fluorophenyl, chlorophenyl, and pyrazole structural elements with 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. The presence of both chlorine and fluorine substituents on the phenyl rings provides further insight into potential halogen substitution patterns and their influence on activity. []

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

Compound Description: The crystal structure of this pyrazole derivative has been characterized, revealing the orientation of various ring systems and intermolecular interactions like C—H⋯N and C—H⋯O hydrogen bonds. []

Relevance: This compound, similar to 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, features both a fluorophenyl and a chlorophenyl group attached to a pyrazole ring. The presence of a piperazine ring connected through a carbonyl spacer provides insight into potential variations and extensions of the main compound's structure. []

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

Compound Description: The molecular structure of this compound, determined through X-ray crystallography, highlighted the presence of a 1H-pyrazole ring linked to chlorophenyl, 4-oxopiperidine, and fluorophenyl rings. Intermolecular interactions such as C—H⋯N and C—H⋯O hydrogen bonds are observed. []

Relevance: Like the target compound, this molecule contains both a fluorophenyl and a chlorophenyl group attached to a central pyrazole ring. The presence of a piperidine ring, instead of the furan ring in 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, suggests that variations in the heterocyclic ring might be tolerated. []

4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile

Compound Description: The crystal structure of this compound revealed two independent molecules in the asymmetric unit, both featuring chlorophenyl, fluorophenyl, 1H-pyrazole, thiazole, and benzonitrile rings. []

Relevance: Similar to 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, this compound contains a core structure of fluorophenyl and chlorophenyl rings attached to a pyrazole. This recurring motif emphasizes its potential importance in the context of related compounds. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound is described as an "improved AKT inhibiting compound" and its crystalline hydrochloride salt form is specifically highlighted. [, ]

Relevance: While structurally distinct from 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, the presence of the pyrazole ring, halogenated phenyl rings (fluorophenyl and chlorophenyl), and an amide linkage suggests a potential commonality in their target space or mechanism of action, particularly if the target compound is also being explored for AKT inhibitory activity. [, ]

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Compound Description: This compound's crystal structure shows that the pyrazole ring adopts a non-planar conformation with respect to the attached fluorophenyl, pyridine, and nitrophenyl rings. The crystal packing is stabilized by intermolecular hydrogen bonds. []

Relevance: Similar to 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, this molecule features a fluorophenyl ring attached to a pyrazole ring. The presence of a pyridine ring in this compound, compared to the furan ring in the target compound, suggests further exploration of heterocyclic variations. []

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

Compound Description: This group of compounds acts as positive allosteric modulators of the metabotropic glutamate-5 receptor (mGluR5). The structure-activity relationship (SAR) studies of these compounds showed that electronegative aromatic substituents at the para-position of the benzamide moiety and a halogen atom in the ortho-position of the 1-phenyl ring increased both binding and functional activities. []

Relevance: Although not containing a furan ring, these benzamide derivatives share the core 1H-pyrazole and phenyl ring structure with 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. Exploring variations of substituents on these rings, particularly halogenated phenyl rings as in the related compounds, could be insightful for modifying the activity of the target compound. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound, known as TP0439150, is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits nanomolar potency and demonstrates favorable pharmacokinetic properties, including good plasma exposure and brain penetration. []

Relevance: While structurally distinct from 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, the presence of a pyrazole ring, a halogenated phenyl ring (chlorophenyl in this case), and an amide linkage hints at potential similarities in their target space or mechanism of action. []

Compound Description: This molecule was developed as a structurally diverse backup compound to TP0439150 (mentioned above) and acts as a potent and orally bioavailable GlyT1 inhibitor. []

Relevance: Though structurally different from 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, this compound also contains a halogenated phenyl ring and an amide linkage. Its development as a backup to TP0439150 suggests a possible shared target space or mechanism of action. If the target compound is being explored for GlyT1 inhibition, these compounds could provide valuable insights. []

Properties

CAS Number

2034593-54-7

Product Name

1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

IUPAC Name

1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclopropane-1-carboxamide

Molecular Formula

C19H18FN3O2

Molecular Weight

339.37

InChI

InChI=1S/C19H18FN3O2/c20-15-6-4-14(5-7-15)19(8-9-19)18(24)21-13-16(17-3-1-12-25-17)23-11-2-10-22-23/h1-7,10-12,16H,8-9,13H2,(H,21,24)

InChI Key

FGYOVTUVMUYNBW-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.